benzaldehyde dibenzyl acetal

Catalog No.
S785988
CAS No.
5784-65-6
M.F
C21H20O2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzaldehyde dibenzyl acetal

CAS Number

5784-65-6

Product Name

benzaldehyde dibenzyl acetal

IUPAC Name

bis(phenylmethoxy)methylbenzene

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

WMWUFFDJWAAUQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3

Benzaldehyde dibenzyl acetal (BDBA) is a specialized aromatic acetal predominantly utilized as a high-purity analytical reference standard and a versatile synthetic reagent [1]. Formed via the condensation of benzaldehyde and benzyl alcohol, BDBA is a well-documented oxidative degradation product found in commercial benzyl alcohol [2]. In procurement contexts, it is primarily sourced for two distinct workflows: as an essential calibration standard for Quality Control (QC) in pharmaceutical formulations to monitor preservative degradation, and as a stable, non-lachrymatory reagent in advanced organic synthesis[1]. Synthetically, it serves as a precursor for benzylic ethers and as a unique protecting group for aldehydes, offering distinct stability profiles compared to simpler alkyl acetals [3].

Substituting benzaldehyde dibenzyl acetal with simpler analogs like benzaldehyde dimethyl acetal (BDMA) or attempting to use crude precursor mixtures severely compromises both synthetic and analytical workflows [1]. In analytical settings, regulatory guidelines require the exact, high-purity BDBA standard to accurately quantify benzyl alcohol degradation in parenteral drugs; in situ generation from benzyl alcohol and benzaldehyde is reversible and fails to provide the stable calibration curves needed for quantitative HPLC[1]. In synthetic applications, replacing BDBA with BDMA eliminates the option for neutral-pH deprotection via hydrogenolysis, forcing chemists to use acidic hydrolysis which can destroy acid-sensitive substrates. Furthermore, substituting BDBA with benzyl halides for etherification introduces lachrymatory hazards and moisture sensitivity that complicate scale-up and handling [2].

Deprotection Orthogonality and Acid-Sensitive Substrate Compatibility

Benzaldehyde dibenzyl acetal provides a strategic advantage in multi-step synthesis by allowing acetal cleavage under strictly neutral conditions via catalytic hydrogenolysis (e.g., H2 with Pd/C). In contrast, standard in-class substitutes like benzaldehyde dimethyl acetal (BDMA) strictly require aqueous acidic conditions for deprotection. This orthogonal cleavage profile ensures that BDBA can be removed without degrading co-existing acid-labile functional groups, which would be compromised by the acidic hydrolysis required for BDMA [1].

Evidence DimensionDeprotection conditions
Target Compound DataCleaved via neutral catalytic hydrogenolysis (H2, Pd/C)
Comparator Or BaselineBenzaldehyde dimethyl acetal (requires acidic hydrolysis, e.g., pH < 3)
Quantified Difference100% elimination of acid requirement for deprotection
ConditionsStandard laboratory deprotection protocols for acetals

Procurement of BDBA is essential for synthetic routes involving highly functionalized, acid-sensitive intermediates where traditional acetal deprotection would cause significant yield loss.

Chromatographic Reliability for Pharmaceutical Quality Control

As an oxidative degradation product of the common preservative benzyl alcohol, BDBA must be precisely quantified in parenteral drug formulations [1]. Utilizing a high-purity BDBA reference standard provides a fixed, reproducible HPLC retention time (e.g., 18.59 min under specific assay conditions) and a linear calibration response [2]. Attempting to use a crude mixture of benzyl alcohol and benzaldehyde as a proxy fails because the acetalization is an equilibrium reaction heavily dependent on the matrix, resulting in unpredictable, non-quantitative BDBA formation [1].

Evidence DimensionCalibration curve linearity and peak stability
Target Compound Data>98% pure standard yields stable, fixed-concentration calibration points (e.g., RT 18.59 min)
Comparator Or BaselineIn situ benzyl alcohol + benzaldehyde mixture
Quantified DifferenceTransition from variable, equilibrium-dependent signals to 100% stable quantitative calibration
ConditionsReverse-phase HPLC analysis of parenteral formulation stability

Regulatory compliance for drug stability testing mandates the use of the isolated, high-purity BDBA standard to accurately track preservative degradation over time.

Reagent Stability and Handling in Benzylic Ether Synthesis

In advanced etherification protocols, such as Ir/Ni dual-catalyzed photoredox cross-coupling, BDBA serves as a highly stable, liquid precursor for the synthesis of benzylic ethers [1]. Compared to traditional benzylating agents like benzyl bromide, which are highly lachrymatory, toxic, and rapidly degrade upon exposure to atmospheric moisture, BDBA is non-lachrymatory and exhibits excellent bench stability. This allows for precise stoichiometric control and safer handling during scale-up, eliminating the need for specialized containment required by benzyl halides [1].

Evidence DimensionHandling safety and moisture stability
Target Compound DataBench-stable, non-lachrymatory liquid requiring standard storage
Comparator Or BaselineBenzyl bromide (highly lachrymatory, moisture-sensitive, requires specialized containment)
Quantified DifferenceComplete elimination of lachrymatory hazards and moisture-driven degradation during storage
ConditionsReagent handling and storage for cross-coupling etherification

Selecting BDBA over benzyl halides significantly improves laboratory safety and process reliability, reducing the overhead associated with handling reactive, toxic alkylating agents.

Pharmaceutical Stability Testing and QC

BDBA is the mandatory reference standard for quantifying the degradation of benzyl alcohol in parenteral formulations, ensuring compliance with regulatory guidelines for preservative efficacy and safety [1].

Synthesis of Acid-Sensitive Intermediates

BDBA is the optimal choice for protecting aldehydes in complex organic synthesis where the target molecule contains acid-labile groups, as it allows for mild, neutral deprotection via hydrogenolysis [2].

Photoredox Cross-Coupling Workflows

BDBA is utilized as a stable, non-lachrymatory precursor in Ir/Ni dual-catalyzed reactions to synthesize benzylic ethers, providing a safer and more process-friendly alternative to benzyl halides[3].

XLogP3

4.5

Wikipedia

Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-

Dates

Last modified: 08-15-2023
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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